5-trans U-44069

Description

Properties

IUPAC Name |

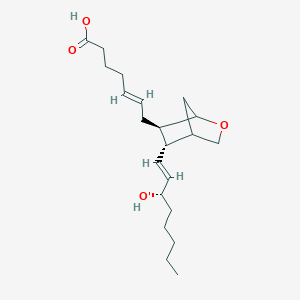

(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKDIKIDYDXHDD-YTQMDITASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1CO2)C/C=C/CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanisms of 5-trans U-44069 and its Isomer U-44069: A Technical Guide

For Immediate Release

This technical guide provides a detailed examination of the molecular mechanisms of action for the synthetic prostaglandin analogue 5-trans U-44069 and its more extensively studied isomer, U-44069. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on their distinct pharmacological activities, downstream signaling pathways, and the experimental methodologies employed for their characterization. While structurally similar, U-44069 is a potent thromboxane A2 receptor agonist, pivotal in processes like platelet aggregation and smooth muscle contraction, whereas this compound functions as an inhibitor of prostaglandin E2 synthase, an enzyme implicated in inflammation.

U-44069: A Potent Thromboxane A2 Receptor Agonist

U-44069 is a stable analogue of the prostaglandin endoperoxide PGH2 and a powerful agonist for the thromboxane A2 (TXA2) receptor, a G protein-coupled receptor (GPCR) critical to hemostasis and the regulation of vascular tone.[1]

G Protein Coupling and Signal Transduction

Activation of the TXA2 receptor by U-44069 initiates signaling through two primary G protein families: Gq and G12/13.[2][3]

-

Gq Pathway: The activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, and together with DAG-induced activation of protein kinase C (PKC), drives cellular responses.[4]

-

G12/13 Pathway: Coupling to G12/13 proteins activates the Rho signaling cascade, which is instrumental in mediating platelet shape change and smooth muscle contraction.

Physiological Consequences

The signaling cascades triggered by U-44069 lead to significant physiological effects:

-

Platelet Aggregation: In platelets, the increase in intracellular calcium and PKC activation results in the conformational activation of glycoprotein IIb/IIIa receptors, a key step in platelet aggregation.[4]

-

Smooth Muscle Contraction: In vascular smooth muscle cells, the rise in intracellular calcium activates myosin light-chain kinase, leading to the phosphorylation of myosin light chains and subsequent muscle contraction and vasoconstriction.[5]

Quantitative Pharmacological Data for U-44069

| Parameter | Value | Cell Type/Tissue | Reference |

| EC50 (Contraction) | 28 ± 2 nM | Rat Aortic Rings | [5] |

| IC50 (Binding) | 10 ± 1 nM | Cultured Rat Aortic Smooth Muscle Cells | [5] |

| EC50 (Ca2+ Increase) | 49 ± 14 nM | Cultured Rat Aortic Smooth Muscle Cells | [5] |

| EC50 (IP3 Accumulation) | 32 ± 4 nM | Cultured Rat Aortic Smooth Muscle Cells | [5] |

This compound: An Inhibitor of Prostaglandin E2 Synthase

In contrast to its isomer, this compound is recognized for its inhibitory effect on prostaglandin E2 (PGE2) synthase.[6] This enzyme is a critical component of the inflammatory cascade, catalyzing the conversion of PGH2 to PGE2, a key mediator of inflammation.

Experimental Methodologies

Radioligand Binding Assay for Thromboxane A2 Receptor

This assay is employed to determine the binding affinity of compounds like U-44069 to the TXA2 receptor.

Protocol Outline:

-

Membrane Preparation: Isolate platelet membranes, which are rich in TXA2 receptors.

-

Incubation: In a competition binding assay, incubate the membranes with a fixed concentration of a radiolabeled TXA2 receptor ligand and varying concentrations of unlabeled U-44069.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[7][8]

Platelet Aggregation Assay

Light transmission aggregometry is a standard method to assess the pro-aggregatory effects of U-44069.

Protocol Outline:

-

Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated human blood.

-

Assay Performance: In an aggregometer, add varying concentrations of U-44069 to PRP and monitor the change in light transmission as platelets aggregate.

-

Data Analysis: Quantify the extent of aggregation and plot the dose-response curve to determine the EC50 value.[9][10]

Smooth Muscle Contraction Assay

This ex vivo assay measures the contractile response of vascular smooth muscle to U-44069.

Protocol Outline:

-

Tissue Preparation: Isolate and mount rings of rat thoracic aorta in an organ bath containing a physiological salt solution.

-

Measurement: After an equilibration period, add cumulative concentrations of U-44069 and record the resulting isometric contraction using a force transducer.

-

Data Analysis: Normalize the responses and plot a concentration-response curve to determine the EC50 and maximal efficacy.[11][12]

Visualized Signaling Pathways and Workflows

Caption: U-44069 signaling cascade.

Caption: Inhibitory action of this compound.

Caption: Workflow for smooth muscle contraction assay.

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Binding of a thrombin receptor tethered ligand analogue to human platelet thrombin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.ul.ie [pure.ul.ie]

- 11. Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Laboratory demonstration of vascular smooth muscle function using rat aortic ring segments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-trans U-44069: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 5-trans U-44069. Due to the limited availability of direct experimental data for this specific isomer, this document leverages information from its closely related cis-isomer, U-44069, and other thromboxane A2 (TXA2) receptor agonists to present a thorough and well-rounded profile.

Chemical Structure and Properties

This compound is the geometric isomer of U-44069, a stable synthetic analog of the prostaglandin endoperoxide PGH2. The "5-trans" designation refers to the stereochemistry of the double bond at the C5 position of the heptenoic acid side chain, indicating an (E) configuration as opposed to the (Z) configuration found in U-44069.

Chemical Structure:

The IUPAC name for this compound is (E)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid.

Chemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C21H34O4 | [1] |

| Molecular Weight | 350.5 g/mol | [1] |

| CAS Number | 56985-32-1 (for U-44069) | |

| Appearance | Inferred to be a solid or oil | |

| Solubility | Inferred to be soluble in organic solvents like ethanol, DMSO, and DMF |

Biological and Pharmacological Properties

This compound is primarily recognized for its role as a thromboxane A2 (TXA2) receptor agonist and an inhibitor of prostaglandin E2 synthase.[2]

Thromboxane A2 Receptor Agonism:

As an analog of PGH2, this compound is expected to bind to and activate the thromboxane A2 (TP) receptor, a G-protein coupled receptor. Activation of the TP receptor initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and smooth muscle contraction. The potency and efficacy of this compound at the TP receptor have not been extensively quantified in published literature, but are inferred to be comparable to U-44069.

Prostaglandin E2 Synthase Inhibition:

Expected Biological Effects (inferred from U-44069 and U-46619):

| Biological Effect | Description |

| Platelet Aggregation | Induces the aggregation of platelets, a key event in thrombosis. |

| Vasoconstriction | Causes the constriction of blood vessels, leading to an increase in blood pressure. |

| Smooth Muscle Contraction | Stimulates the contraction of various smooth muscles, including those in the vasculature and airways. |

Signaling Pathways

Activation of the TP receptor by this compound is expected to trigger downstream signaling pathways primarily through the coupling of Gq/11 and G13 proteins.

Gq/11 Signaling Pathway:

This is the major signaling route for TP receptor activation. It leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G13/Rho Signaling Pathway:

The TP receptor can also couple to G13, which activates Rho guanine nucleotide exchange factors (RhoGEFs). This leads to the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). ROCK inhibits myosin light chain phosphatase (MLCP), leading to increased phosphorylation of the myosin light chain and enhanced smooth muscle contraction (calcium sensitization).

Experimental Protocols (Inferred)

The following are detailed methodologies for key experiments, adapted from studies using U-44069 and U-46619. These protocols can serve as a starting point for research involving this compound.

4.1. In Vitro Platelet Aggregation Assay

-

Objective: To measure the ability of this compound to induce platelet aggregation.

-

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 150 x g for 15 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500 x g for 10 minutes.

-

-

Aggregation Measurement:

-

Use a light-transmission aggregometer.

-

Adjust the instrument to 0% aggregation with PRP and 100% aggregation with PPP.

-

Add a small volume of this compound (in a suitable solvent) to the PRP and record the change in light transmission over time.

-

Perform dose-response curves to determine the EC50 value.

-

-

4.2. In Vitro Smooth Muscle Contraction Assay

-

Objective: To assess the contractile effect of this compound on vascular smooth muscle.

-

Methodology:

-

Tissue Preparation:

-

Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

-

-

Contraction Measurement:

-

Connect the arterial rings to an isometric force transducer to record changes in tension.

-

Allow the tissues to equilibrate under a resting tension.

-

Add cumulative concentrations of this compound to the organ bath and record the contractile response.

-

Construct a concentration-response curve to determine the EC50 and maximum contraction.

-

-

4.3. Thromboxane A2 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the TP receptor.

-

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line expressing the TP receptor or from platelets.

-

-

Binding Assay:

-

Incubate the membranes with a radiolabeled TP receptor antagonist (e.g., [3H]SQ 29,548) in the presence of varying concentrations of unlabeled this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the Ki value for this compound from the IC50 value of the competition curve.

-

-

Experimental Workflow Diagram:

Conclusion

This compound is a valuable research tool for investigating the roles of the thromboxane A2 receptor and prostaglandin E2 synthase in various physiological and pathological processes. While direct experimental data on this specific isomer is limited, its close structural relationship to U-44069 allows for informed extrapolation of its biological activities and the application of established experimental protocols. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a therapeutic agent or a pharmacological probe.

References

An In-depth Technical Guide to the Synthesis and Purification of 5-trans U-44069

This technical guide provides a comprehensive overview of the synthesis and purification of 5-trans U-44069, a stable thromboxane A2 analog. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is the geometric isomer of the potent and widely studied thromboxane A2 receptor agonist, U-44069. The stereochemistry of the double bond at the C5 position significantly influences its biological activity and receptor binding affinity. As such, the selective synthesis and rigorous purification of the 5-trans isomer are critical for accurate pharmacological studies. This guide outlines a plausible synthetic strategy based on established prostaglandin chemistry and details a robust purification method for isolating the 5-trans isomer from its cis counterpart.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from a suitable protected cyclopentane precursor, leading to the construction of the characteristic 9,11-epoxymethano bridge and the subsequent introduction of the two side chains. The key step for introducing the 5-trans double bond would likely involve a Wittig-type reaction with a phosphorane designed to favor the E-isomer.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Preparation of the Corey Aldehyde equivalent

The synthesis would commence from a readily available chiral building block, such as the Corey lactone, which is a common starting material in prostaglandin synthesis. The Corey lactone would be converted to the corresponding aldehyde, often referred to as the Corey aldehyde, through a series of standard transformations including protection of the hydroxyl groups and reduction of the lactone.

Step 2: Introduction of the α-side chain with a trans-double bond

A key step is the olefination of the Corey aldehyde to introduce the α-side chain containing the trans-double bond at the C5 position. This can be achieved using a modified Wittig reaction, for example, a Horner-Wadsworth-Emmons reaction, with a phosphonate reagent specifically designed to yield the E-alkene.

-

Reaction Conditions: The aldehyde would be reacted with the appropriate phosphonate ylide in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C to room temperature). The choice of base (e.g., n-butyllithium, sodium hydride) and the structure of the phosphonate are critical for achieving high E-selectivity.

Step 3: Elaboration of the ω-side chain

Following the introduction of the α-side chain, the functional groups on the cyclopentane ring would be manipulated to allow for the attachment of the ω-side chain. This would typically involve deprotection and oxidation of the primary alcohol to an aldehyde.

Step 4: Introduction of the ω-side chain

The ω-side chain would be introduced via another Wittig-type reaction or a similar olefination method. The stereochemistry at C15 is crucial for biological activity and is typically controlled by using a chiral phosphonate reagent or by a stereoselective reduction of the corresponding enone.

Step 5: Formation of the 9,11-epoxymethano bridge

The final key structural feature, the 9,11-epoxymethano bridge, would be formed through an intramolecular cyclization. This could be achieved by converting the C9 and C11 hydroxyl groups to a suitable leaving group and then performing an intramolecular nucleophilic substitution.

Step 6: Deprotection

The final step would involve the removal of all protecting groups to yield this compound.

Purification of this compound

The purification of this compound, particularly its separation from the corresponding 5-cis isomer, is a significant challenge. A highly effective method for this separation has been described for prostaglandin E2 isomers, which can be adapted for U-44069. The method involves high-performance liquid chromatography (HPLC) of their p-nitrophenacyl esters on a silver ion-loaded cation exchange resin.

Quantitative Data for Purification

| Parameter | Value | Reference |

| Chromatographic Column | Silver ion-loaded cation exchange resin (e.g., Vydac SC) | Merritt and Bronson, 1977 |

| Mobile Phase | A/B gradient (A: 2/1 Chloroform/Hexane; B: 425/75 A/Acetonitrile) | Merritt and Bronson, 1977 |

| Detection | UV at 254 nm (after derivatization) | Merritt and Bronson, 1977 |

| Derivatizing Agent | α,p-dibromoacetophenone or p-nitrophenacyl bromide | Merritt and Bronson, 1977 |

| Resolution of cis/trans isomers | Baseline separation | Merritt and Bronson, 1977 |

Experimental Protocol: Purification of this compound

This protocol is adapted from the method described by Merritt and Bronson for the separation of prostaglandin isomers.

1. Derivatization of the Prostaglandin Mixture

To enhance UV detection and improve chromatographic separation, the carboxylic acid moiety of the prostaglandin mixture (containing both 5-trans and 5-cis isomers of U-44069) is derivatized to form the p-nitrophenacyl ester.

-

Reagents:

-

Prostaglandin mixture

-

α,p-dibromoacetophenone (or p-nitrophenacyl bromide)

-

N,N-diisopropylethylamine (DIEA)

-

Acetonitrile

-

-

Procedure:

-

Dissolve the prostaglandin mixture in acetonitrile.

-

Add a solution of the derivatizing agent in acetonitrile.

-

Add DIEA to catalyze the esterification.

-

Allow the reaction to proceed at room temperature until completion (monitoring by TLC or a small-scale HPLC run is recommended).

-

Remove the solvent under reduced pressure.

-

2. High-Performance Liquid Chromatography (HPLC)

The separation of the derivatized isomers is performed on an HPLC system equipped with a silver ion-loaded cation exchange column. The silver ions interact differentially with the cis and trans double bonds, enabling their separation.

-

HPLC System:

-

A standard HPLC system with a gradient pump and a UV detector.

-

-

Column:

-

A commercially available or custom-packed column with a strong cation exchange resin loaded with silver ions.

-

-

Mobile Phase:

-

A gradient elution is typically employed. A representative mobile phase system consists of:

-

Solvent A: A mixture of chloroform and hexane (e.g., 2:1 v/v).

-

Solvent B: A mixture of Solvent A and acetonitrile (e.g., 425:75 v/v).

-

-

The gradient program should be optimized to achieve baseline separation of the two isomers.

-

-

Detection:

-

The eluent is monitored by a UV detector at 254 nm, the absorbance maximum of the p-nitrophenacyl chromophore.

-

-

Fraction Collection:

-

Fractions corresponding to the this compound p-nitrophenacyl ester peak are collected.

-

3. Deprotection of the Purified Isomer

After collection, the p-nitrophenacyl ester group is removed to yield the pure this compound.

-

Procedure:

-

The collected fractions are pooled, and the solvent is evaporated.

-

The ester is cleaved under mild conditions, for example, by using zinc dust in acetic acid or by enzymatic hydrolysis, to regenerate the carboxylic acid.

-

The final product is purified by a final chromatographic step (e.g., silica gel chromatography) to remove any reagents from the deprotection step.

-

Visualizations

Signaling Pathway of Thromboxane A2 Analogs

U-44069 and its 5-trans isomer are analogs of thromboxane A2 and act as agonists at the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and smooth muscle contraction.

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for Purification

The purification of this compound from a mixture of isomers involves a multi-step process.

Caption: Purification workflow for this compound.

In Vitro Biological Activity of 5-trans U-44069: A Technical Guide

Introduction to U-44069: A Thromboxane A2 Receptor Agonist

U-44069 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TXA2) mimetic. It exerts its biological effects by acting as an agonist at the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR). Activation of the TP receptor by agonists like U-44069 triggers a cascade of intracellular signaling events, leading to various physiological responses, most notably platelet aggregation and vasoconstriction.

The stereochemistry of U-44069, particularly the orientation of the side chains on the bicyclic endoperoxide core, is crucial for its interaction with the TP receptor. While the pharmacology of the parent compound is well-documented, the specific biological profile of its isomers, such as 5-trans U-44069, remains largely uncharacterized in public literature.

Quantitative Data for U-44069

The following tables summarize key quantitative data for the in vitro biological activity of U-44069. It is critical to reiterate that this data pertains to U-44069 and not its 5-trans isomer.

Table 1: Receptor Binding Affinity of U-44069

| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |

| Kd | ~10-50 nM | Human Platelets | [3H]U-44069 |

Note: The exact Kd can vary depending on the experimental conditions and the specific radioligand used.

Table 2: Functional Potency of U-44069 in In Vitro Assays

| Assay | Parameter | Value | Species/Tissue | Reference |

| Platelet Aggregation | EC50 | ~0.1-1 µM | Human Platelets | |

| Platelet Shape Change | EC50 | ~2 nM | Human Platelets | [1] |

| Intracellular Ca2+ Mobilization | EC50 | ~41-69 nM | Human Platelets | [1] |

| Vasoconstriction (Afferent Arteriole) | Concentration for 27% decrease in diameter | 1 µM | Rat Kidney | [2] |

| Adenylate Cyclase Inhibition | Concentration for 20-25% inhibition | 10-8-10-6 M | Human Platelet Membranes | [3] |

Key In Vitro Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro biological activity of thromboxane A2 receptor agonists like U-44069. These protocols can be adapted for the evaluation of this compound.

Thromboxane Receptor Binding Assay

This assay determines the affinity of a compound for the TP receptor.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from a source rich in TP receptors, such as human platelets or cells transfected with the human TP receptor.

-

Radioligand: Use a radiolabeled TP receptor antagonist, such as [3H]SQ 29,548, or a radiolabeled agonist like [3H]U-44069.

-

Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of the test compound (concentration required to inhibit 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of a compound to induce platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood from healthy donors and centrifuge at a low speed to prepare PRP.

-

Aggregometer Setup: Use a light transmission aggregometer, which measures changes in light transmission through the PRP as platelets aggregate.

-

Baseline Measurement: Place an aliquot of PRP in a cuvette and establish a baseline light transmission.

-

Agonist Addition: Add the test compound (e.g., this compound) at various concentrations to the PRP.

-

Monitoring Aggregation: Record the change in light transmission over time. The extent of aggregation is quantified as the maximum percentage change in light transmission.

-

Data Analysis: Plot the concentration-response curve to determine the EC50 value of the test compound.

In Vitro Vasoconstriction Assay

This assay assesses the ability of a compound to constrict isolated blood vessels.

Methodology:

-

Vessel Preparation: Isolate a segment of a blood vessel, such as a rat afferent arteriole, and mount it in a myograph chamber.

-

Myograph Setup: The myograph measures isometric tension generated by the vessel segment.

-

Equilibration: Equilibrate the vessel in a physiological salt solution.

-

Compound Addition: Add the test compound (e.g., this compound) in a cumulative manner to the bath.

-

Tension Measurement: Record the increase in tension (vasoconstriction) after each addition.

-

Data Analysis: Construct a concentration-response curve and determine the EC50 and maximum contractile response.

Signaling Pathways of Thromboxane A2 Receptor Activation

Activation of the TP receptor by an agonist like U-44069 initiates intracellular signaling primarily through the Gq and G12/13 pathways.

-

Gq Pathway: Leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).

-

G12/13 Pathway: Activates the small GTPase Rho, which in turn activates Rho-kinase (ROCK). ROCK promotes the phosphorylation of myosin light chain, leading to smooth muscle contraction.

Some studies suggest that at low concentrations, U-44069 can induce platelet shape change without a significant increase in intracellular calcium, indicating the involvement of alternative or more sensitive signaling pathways.[1] Additionally, U-44069 has been shown to inhibit adenylate cyclase, which would decrease intracellular cyclic AMP (cAMP) levels, an effect mediated by the Gi protein.[3]

The Importance of Stereoisomerism

The biological activity of chiral molecules can be highly dependent on their stereochemistry. Different enantiomers and diastereomers can exhibit varying affinities for their receptors and different potencies in functional assays. This is because biological targets, such as receptors and enzymes, are themselves chiral and can stereoselectively interact with ligands.

In the case of U-44069, the "5-trans" designation refers to the stereochemistry at the double bond in the carboxylic acid side chain. This difference in geometry compared to the parent U-44069 (which is a cis-isomer at this position) would alter the overall three-dimensional shape of the molecule. This, in turn, could significantly impact its ability to bind to and activate the TP receptor. It is plausible that this compound could be a more or less potent agonist, a partial agonist, or even an antagonist at the TP receptor. Without experimental data, its specific activity remains speculative.

Conclusion

U-44069 is a valuable pharmacological tool for studying the roles of the thromboxane A2 receptor in various physiological and pathophysiological processes. However, it is crucial for researchers to be aware of the specific stereoisomer they are using. This guide provides a comprehensive overview of the in vitro biological activity of the commonly studied U-44069. It is imperative that future studies are conducted to characterize the specific in vitro biological profile of this compound to fully understand its pharmacological properties and potential applications. Researchers and drug development professionals are strongly encouraged to perform their own in vitro characterization of this compound using the methodologies outlined in this guide.

References

- 1. Direct evidence that thromboxane mimetic U44069 preferentially constricts the afferent arteriole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of isomeric cis and trans eighteen carbon monounsaturated fatty acids on porcine platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

5-trans U-44069: An In-depth Technical Guide on its Context and Characteristics

An Examination of a Prostaglandin E2 Synthase Inhibitor Within the Landscape of Thromboxane A2 Analogs

Abstract

5-trans U-44069 is a synthetic compound identified as the trans isomer of the potent thromboxane A2 (TXA2) receptor agonist, U-44069. While its direct and independent research history is limited in publicly available literature, its significance is understood through its relationship with U-44069 and its inhibitory action on prostaglandin E2 synthase. This technical guide aims to provide a comprehensive overview of this compound, detailing its discovery within the broader context of prostaglandin research at The Upjohn Company, its known biochemical properties, and the experimental methodologies relevant to its study. Due to the scarcity of specific data for this compound, this paper will also draw upon the extensive research conducted on its cis isomer, U-44069, to provide a more complete understanding of its potential biological activities and signaling pathways.

Introduction: The Thromboxane A2 Analog Landscape

The discovery of prostaglandins in the 1930s opened a new frontier in biochemical research, leading to the identification of a family of lipid compounds with diverse and potent physiological effects. Within this family, thromboxane A2 (TXA2) emerged as a key mediator of platelet aggregation and vasoconstriction. However, the inherent instability of native TXA2, with a half-life of approximately 30 seconds in aqueous solution, necessitated the development of stable synthetic analogs to enable detailed pharmacological investigation.

In the 1970s, researchers at The Upjohn Company synthesized a series of stable endoperoxide analogs, including the pivotal compound U-44069. These synthetic molecules mimicked the actions of TXA2, providing invaluable tools for characterizing the thromboxane receptor (TP receptor) and its downstream signaling pathways. This compound was identified as a stereoisomer of U-44069, differing in the configuration of the double bond in the carboxy-bearing side chain. While U-44069 is a potent TP receptor agonist, this compound has been characterized as an inhibitor of prostaglandin E2 (PGE2) synthase.[1][2]

Discovery and History

The development of U-44069 and its isomers, including this compound, is intrinsically linked to the pioneering prostaglandin research program at The Upjohn Company. While specific details on the initial synthesis and characterization of this compound are not extensively documented in peer-reviewed literature, its existence is a direct result of the systematic synthetic efforts to explore the structure-activity relationships of stable TXA2 mimics. The focus of much of the early research was on the potent platelet aggregating and vasoconstrictive effects of the cis-isomer, U-44069, which established it as a benchmark TXA2 receptor agonist. The characterization of this compound as a PGE2 synthase inhibitor likely occurred during broader screening of these synthetic analogs to understand their full pharmacological profile.

Physicochemical and Pharmacological Properties

Quantitative Data

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Primary Activity |

| This compound | 330796-57-1 | C₂₁H₃₄O₄ | 350.5 | Prostaglandin E2 Synthase Inhibitor |

| U-44069 | 330796-56-0 | C₂₁H₃₄O₄ | 350.5 | Thromboxane A2 Receptor Agonist |

Mechanism of Action and Signaling Pathways

Inhibition of Prostaglandin E2 Synthase

The identified mechanism of action for this compound is the inhibition of prostaglandin E2 synthase.[1][2] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2), the product of cyclooxygenase (COX) enzymes, into PGE2. PGE2 is a key mediator of inflammation, pain, and fever. By inhibiting PGE2 synthase, this compound can reduce the production of this pro-inflammatory prostaglandin.

References

5-trans U-44069: A Potential Modulator of the Prostaglandin E2 Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-44069 is a chemical compound identified as the trans isomer of U-44069, a known thromboxane A2 receptor agonist. Preliminary information suggests that this compound possesses inhibitory activity against prostaglandin E2 (PGE2) synthase. This positions the compound as a potential tool for investigating the physiological and pathological roles of PGE2, a key mediator in inflammation, pain, fever, and cancer. This technical guide aims to provide an in-depth overview of the potential research applications of this compound, based on the currently available information.

Core Concepts: The Prostaglandin E2 Synthesis Pathway

Prostaglandin E2 is a bioactive lipid derived from arachidonic acid through a series of enzymatic reactions. The synthesis is initiated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which convert arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then isomerized to PGE2 by terminal prostaglandin E synthases. There are three main isoforms of PGE synthase:

-

Microsomal prostaglandin E synthase-1 (mPGES-1): An inducible enzyme that is often upregulated during inflammation and is functionally coupled with COX-2. It is a key target for the development of anti-inflammatory drugs.

-

Microsomal prostaglandin E synthase-2 (mPGES-2): A constitutively expressed enzyme.

-

Cytosolic prostaglandin E synthase (cPGES): Another constitutively expressed isoform.

By inhibiting PGE2 synthase, this compound offers a potential mechanism to specifically reduce the production of PGE2, which could be advantageous in studying and potentially treating conditions driven by excess PGE2.

Potential Research Applications

Given its putative role as a prostaglandin E2 synthase inhibitor, this compound could be a valuable tool in a variety of research areas:

-

Inflammation and Immunology: Investigating the role of PGE2 in inflammatory processes, immune cell function, and the pathogenesis of inflammatory diseases such as arthritis and inflammatory bowel disease.

-

Oncology: Exploring the contribution of PGE2 to tumor growth, angiogenesis, and immune evasion in various cancer models.

-

Pain and Neuroscience: Studying the involvement of PGE2 in central and peripheral pain sensitization and its role in neuroinflammation.

-

Cardiovascular and Renal Physiology: Examining the functions of PGE2 in regulating blood pressure, renal blood flow, and platelet aggregation.

Quantitative Data

Currently, there is a significant lack of publicly available, peer-reviewed quantitative data on the inhibitory potency and selectivity of this compound. A single data point from a commercial supplier suggests that at a concentration of 10 μM, this compound inhibits prostaglandin E2 synthase activity by less than 20%. However, this information has not been independently verified in scientific literature and should be interpreted with caution.

Table 1: Summary of Available Quantitative Data for this compound

| Parameter | Value | Source | Notes |

| Inhibition of PGE2 Synthase | <20% at 10 µM | Commercial Supplier | Data not independently confirmed. |

Further research is critically needed to establish a comprehensive pharmacological profile of this compound, including its IC50 value, selectivity for different PGE synthase isoforms, and its effects in various cellular and in vivo models.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not currently available in the scientific literature. However, researchers can adapt standard assays used for characterizing other prostaglandin E2 synthase inhibitors.

General Protocol for In Vitro PGE2 Synthase Inhibition Assay

This protocol provides a general framework. Specific conditions would need to be optimized.

-

Enzyme Source: Utilize purified recombinant human mPGES-1 or microsomal preparations from cells known to express the enzyme (e.g., A549 cells stimulated with IL-1β).

-

Substrate: Prostaglandin H2 (PGH2) is the natural substrate. Due to its instability, it needs to be freshly prepared or generated in situ.

-

Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations in the assay.

-

Assay Buffer: A typical buffer would be 0.1 M potassium phosphate buffer (pH 7.4) containing glutathione as a cofactor.

-

Assay Procedure:

-

Pre-incubate the enzyme with varying concentrations of this compound or vehicle control for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 4°C or room temperature).

-

Initiate the reaction by adding the substrate, PGH2.

-

Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., an acidic solution containing a reducing agent like stannous chloride to convert any remaining PGH2 to PGF2α).

-

-

Detection of PGE2: Quantify the amount of PGE2 produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Prostaglandin E2 Synthesis Pathway

Caption: Simplified diagram of the Prostaglandin E2 synthesis pathway and the putative target of this compound.

Experimental Workflow for PGE2 Synthase Inhibition Assay

Caption: General experimental workflow for determining the in vitro inhibitory activity of this compound on PGE2 synthase.

Conclusion and Future Directions

This compound is an under-characterized compound with potential as a research tool for studying the prostaglandin E2 pathway. Its putative inhibitory action on PGE2 synthase suggests it could be valuable for dissecting the roles of PGE2 in health and disease. However, the current lack of robust, publicly available data on its potency, selectivity, and cellular effects is a significant limitation.

For researchers, scientists, and drug development professionals, the immediate future for this compound lies in its thorough biochemical and pharmacological characterization. Key next steps should include:

-

Determination of IC50 values against all three isoforms of prostaglandin E synthase to establish potency and selectivity.

-

Cell-based assays to confirm its ability to inhibit PGE2 production in a cellular context and to assess potential off-target effects.

-

In vivo studies in relevant animal models of inflammation, pain, or cancer to evaluate its efficacy and pharmacokinetic properties.

Without this foundational data, the true potential of this compound as a research tool or a starting point for drug discovery remains speculative. The scientific community is encouraged to undertake these validation studies to unlock the potential of this compound.

An In-Depth Technical Guide to the Safety and Handling of 5-trans U-44069

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-44069 is the trans isomer of the potent thromboxane A2 receptor agonist, U-44069. Primarily, this compound functions as an inhibitor of prostaglandin E2 (PGE2) synthase.[1] This activity makes it a valuable tool for researchers investigating the PGE2 signaling pathway and its role in various physiological and pathological processes. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, detailed experimental protocols, and a visualization of its relevant signaling pathway to ensure its safe and effective use in a laboratory setting.

Safety and Handling

Hazard Identification and Precautionary Measures

Based on the data for U-44069, the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory precautions should be strictly followed.

Table 1: Hazard and Precautionary Statements for U-44069

| Category | Statement | GHS Code |

| Hazard Statements | Harmful if swallowed. | H302 |

| Very toxic to aquatic life with long lasting effects. | H410 | |

| Precautionary Statements | Wash skin thoroughly after handling. | P264 |

| Do not eat, drink or smoke when using this product. | P270 | |

| Avoid release to the environment. | P273 | |

| IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | P301 + P312 | |

| Rinse mouth. | P330 | |

| Collect spillage. | P391 | |

| Dispose of contents/ container to an approved waste disposal plant. | P501 |

Source: DC Chemicals, U 44069 MSDS[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye Protection | Safety goggles with side-shields. |

| Hand Protection | Protective gloves (e.g., nitrile). |

| Skin and Body | Impervious clothing, lab coat. |

| Respiratory | Suitable respirator if dust or aerosols are generated. |

Source: DC Chemicals, U 44069 MSDS[1]

Storage and Stability

Proper storage is critical to maintain the integrity of the compound.

Table 3: Storage and Stability Guidelines

| Condition | Recommendation |

| Powder | Store at -20°C. |

| In Solvent | Store at -80°C. |

| General | Keep container tightly sealed in a cool, well-ventilated area. |

| Keep away from direct sunlight and sources of ignition. | |

| Chemical Stability | Stable under recommended storage conditions. |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |

Source: DC Chemicals, U 44069 MSDS[1]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Table 4: First Aid Measures

| Exposure Route | Procedure |

| Eye Contact | Remove contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids to ensure adequate flushing. Promptly call a physician. |

| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. |

| Inhalation | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |

| Ingestion | Wash out mouth with water; Do NOT induce vomiting; call a physician. |

Source: DC Chemicals, U 44069 MSDS[1]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, based on its function as a PGE2 synthase inhibitor, a general protocol for a Prostaglandin E2 synthase inhibition assay can be adapted.

Preparation of Stock Solutions

For solubility, 5-trans U-46619 (a closely related compound) is soluble in DMF (50 mg/ml), DMSO (50 mg/ml), Ethanol (50 mg/ml), and PBS pH 7.2 (1 mg/ml).[2] It is reasonable to assume a similar solubility profile for this compound.

-

Solvent Selection: Choose an appropriate solvent based on the experimental requirements (e.g., DMSO for cell-based assays).

-

Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving a known mass of this compound in the chosen solvent.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Prostaglandin E2 Synthase Inhibition Assay (General Protocol)

This protocol is a general guideline and should be optimized for specific experimental conditions.

-

Cell Culture: Culture cells of interest (e.g., macrophages, endothelial cells) in appropriate media and conditions until they reach the desired confluency.

-

Stimulation: Induce PGE2 production by treating the cells with a stimulant such as lipopolysaccharide (LPS) or a cytokine (e.g., IL-1β).

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for a predetermined time before adding the stimulant. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 EIA kit, following the manufacturer's instructions.[3][4][5][6][7]

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the vehicle control. Determine the IC50 value if desired.

Signaling Pathway Visualization

This compound inhibits the activity of prostaglandin E2 synthase, a key enzyme in the biosynthesis of prostaglandin E2 (PGE2). The following diagram illustrates the PGE2 signaling pathway.

References

- 1. U 44069|MSDS [dcchemicals.com]

- 2. caymanchem.com [caymanchem.com]

- 3. arborassays.com [arborassays.com]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 5-trans U-44069 in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 5-trans U-44069, a stable thromboxane A2 (TXA2) mimetic and a potent vasoconstrictor. Due to limited direct data on the 5-trans isomer, this document primarily focuses on the well-characterized U-44069, supplemented with analogous data for other prostaglandin analogs to provide a comprehensive understanding for research and development applications.

Core Topic: Solubility and Stability Profile

U-44069, a stable analog of the prostaglandin endoperoxide PGH2, is a lipophilic molecule with limited aqueous solubility, a common characteristic among prostaglandin analogs.[1] This property presents challenges for its formulation in aqueous media for in-vitro and in-vivo studies. The stability of U-44069 is also a critical factor, particularly in aqueous solutions where prostaglandins are susceptible to degradation.

Quantitative Solubility Data

The solubility of U-44069 has been determined in various organic and aqueous solvents. The following table summarizes the available quantitative data, with comparative data for Prostaglandin E2 (PGE2) provided for context.

| Compound | Solvent | Solubility |

| U-44069 | Ethanol | ~100 mg/mL[2] |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL[2] | |

| Dimethylformamide (DMF) | ~100 mg/mL[2] | |

| PBS (pH 7.2) | ~2 mg/mL[2] | |

| Prostaglandin E2 (PGE2) | Ethanol | ~100 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL[3] | |

| Dimethylformamide (DMF) | ~100 mg/mL[3] | |

| PBS (pH 7.2) | ~5 mg/mL[3] |

Stability Profile

The stability of U-44069 is highly dependent on the solvent and storage conditions. Prostaglandin analogs, in general, are sensitive to pH, temperature, and oxidation.[1]

-

In Organic Solvents: U-44069 is supplied as a solution in methyl acetate and is stable for at least two years when stored at -20°C.[2] Stock solutions in organic solvents like ethanol and DMSO are generally stable for at least one month at -20°C.[4]

-

In Aqueous Solutions: Aqueous solutions of U-44069 are significantly less stable. It is recommended not to store aqueous solutions for more than one day.[2] Prostaglandins in aqueous solutions can undergo degradation through dehydration, particularly under acidic or basic conditions.[1][4]

Experimental Protocols

Standard methodologies are employed to determine the solubility and stability of prostaglandin analogs like U-44069. These protocols are crucial for ensuring data accuracy and reproducibility in research settings.

Solubility Determination Protocol

A common method for determining the solubility of a compound is the shake-flask method.

-

Preparation of Saturated Solution: An excess amount of U-44069 is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of U-44069 in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Testing Protocol

Stability studies are designed to assess how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

-

Sample Preparation: Solutions of U-44069 are prepared in the solvents of interest at known concentrations.

-

Storage Conditions: Aliquots of the solutions are stored under various conditions as per ICH guidelines, including long-term (e.g., -20°C, 5°C) and accelerated (e.g., 25°C/60% RH, 40°C/75% RH) conditions.[5] Photostability may also be assessed by exposing samples to light.[5]

-

Time Points: Samples are collected at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term stability).[6]

-

Analysis: At each time point, the samples are analyzed for the concentration of U-44069 and the presence of any degradation products. HPLC or Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are commonly used for this purpose.[7]

-

Data Evaluation: The rate of degradation is determined, and the shelf-life of the compound under the tested conditions is estimated. A product is generally considered stable if it retains at least 90% of its initial concentration.[7]

Visualizations

U-44069 Signaling Pathway

U-44069 acts as a potent agonist of the Thromboxane A2 (TP) receptor, a G protein-coupled receptor (GPCR). The activation of the TP receptor initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and smooth muscle contraction.

References

- 1. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. mpbio.com [mpbio.com]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. fda.gov.ph [fda.gov.ph]

- 7. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Target of 5-trans U-44069: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the current scientific understanding of the molecular targets of 5-trans U-44069, a synthetic prostaglandin analogue. While its cis-isomer, U-44069, is a well-characterized thromboxane A2 (TP) receptor agonist, this document focuses on the distinct pharmacological profile of the 5-trans isomer. The primary molecular target identified for this compound is prostaglandin E2 synthase (PGES). This guide summarizes the available quantitative data, outlines relevant experimental protocols for target identification and characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

This compound is the trans-isomer of the potent vasoconstrictor and thromboxane A2 (TXA2) receptor agonist, U-44069. The stereochemistry of the double bond at the 5-6 position significantly alters its biological activity, shifting its primary target from the TP receptor to an enzyme involved in the prostaglandin synthesis cascade. This guide serves to consolidate the available research on the molecular interactions of this compound, providing a foundational resource for further investigation and potential therapeutic development.

Primary Molecular Target: Prostaglandin E2 Synthase (PGES)

Current evidence indicates that the principal molecular target of this compound is prostaglandin E2 synthase (PGES), an enzyme responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).

Quantitative Data on Target Inhibition

The available quantitative data on the inhibitory activity of this compound against prostaglandin E2 synthase is limited. One study has reported the following:

| Compound | Target | Concentration | % Inhibition |

| This compound | Prostaglandin E2 Synthase | 10 µM | <20%[1] |

This data suggests that this compound is a relatively weak inhibitor of PGES activity in the concentration tested. Further dose-response studies are required to determine a precise IC50 value and to fully characterize its inhibitory potency.

Signaling Pathways

Inhibition of prostaglandin E2 synthase by this compound would lead to a decrease in the production of prostaglandin E2. PGE2 is a key lipid mediator that exerts its biological effects through binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to various downstream signaling cascades that regulate a wide range of physiological and pathophysiological processes, including inflammation, pain, fever, and blood pressure.

Prostaglandin E2 Synthesis and Signaling Pathway

Experimental Protocols

This section outlines a generalized experimental workflow for identifying and characterizing the inhibitory effect of this compound on prostaglandin E2 synthase.

In Vitro Prostaglandin E2 Synthase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on the enzymatic activity of microsomal prostaglandin E2 synthase-1 (mPGES-1).

Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

This compound

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing glutathione)

-

Stop solution (e.g., a solution containing a reducing agent like stannous chloride)

-

Prostaglandin E2 ELISA kit

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of recombinant human mPGES-1 in the assay buffer.

-

Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Reaction Setup: In a microplate, add the assay buffer, the mPGES-1 enzyme solution, and the different concentrations of this compound or vehicle control.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the PGH2 substrate to each well.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or 37°C) for a specific period (e.g., 1-5 minutes).

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Quantification of PGE2: Quantify the amount of PGE2 produced in each well using a competitive Prostaglandin E2 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of mPGES-1 activity for each concentration of this compound. If a dose-response is observed, determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Experimental Workflow Diagram

References

Preliminary Studies on 5-trans U-44069: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-44069 is the trans-isomer of U-44069, a stable synthetic analog of prostaglandin H2 (PGH2) that acts as a thromboxane A2 (TXA2) receptor agonist.[1] TXA2 is a potent endogenous mediator of vasoconstriction and platelet aggregation.[2] U-44069 is widely used in research to study the physiological and pathophysiological roles of TXA2 and its receptor (TP receptor). The introduction of a trans-bond at the 5-position may alter the pharmacokinetics and pharmacodynamics of the compound compared to its cis-isomer. This document provides a comprehensive overview of the presumed mechanism of action, key experimental protocols for its characterization, and expected signaling pathways based on the known properties of U-44069.

Core Mechanism of Action

This compound is predicted to act as a selective agonist at the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[2][3] There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene.[3] Upon binding, this compound is expected to induce a conformational change in the TP receptor, leading to the activation of associated heterotrimeric G-proteins, primarily Gq/11 and G13.[4]

Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] The activation of G13 leads to the activation of the small GTPase Rho, which in turn activates Rho-kinase, a key regulator of smooth muscle contraction.[4]

Quantitative Data Summary

The following table presents a hypothetical comparison of the biological activity of this compound and its cis-isomer, U-44069. This data is illustrative and intended to guide experimental design. The cis-trans isomerization may affect receptor affinity and efficacy.

| Parameter | U-44069 (cis-isomer) | This compound (Predicted) | Rationale for Prediction |

| Receptor Binding Affinity (Ki) | ~10-50 nM | Potentially lower or higher | Isomerization can alter the fit within the receptor binding pocket. |

| EC50 for Vasoconstriction | ~10⁻⁸ - 10⁻⁷ M | Potentially higher or lower | Changes in receptor affinity and/or efficacy will directly impact the concentration required for a half-maximal response. |

| EC50 for Platelet Aggregation | ~10⁻⁷ - 10⁻⁶ M | Potentially higher or lower | Similar to vasoconstriction, the potency in inducing platelet aggregation will depend on receptor interaction. |

| IP3 Production Stimulation | Significant | Expected | As a TP receptor agonist, it is predicted to stimulate the Gq/PLC pathway. |

Experimental Protocols

In Vitro Vasoconstriction Assay using Wire Myography

This protocol is adapted for the assessment of the vasoconstrictor effects of this compound on isolated arterial segments.

Materials:

-

Wire myograph system

-

Isolated arterial segments (e.g., rat mesenteric artery)

-

Physiological Salt Solution (PSS)

-

High potassium PSS (KPSS) for viability testing

-

This compound stock solution

-

Norepinephrine (for pre-contraction in relaxation studies)

-

Acetylcholine (for endothelium integrity check)

Procedure:

-

Vessel Isolation and Mounting: Isolate arterial segments and mount them on the wires of the myograph chamber filled with PSS, maintained at 37°C and bubbled with 95% O2/5% CO2.[5]

-

Equilibration and Normalization: Allow the vessels to equilibrate for at least 30 minutes. Perform a normalization procedure to determine the optimal resting tension.

-

Viability and Endothelium Integrity Check: Contract the vessels with KPSS to ensure viability. After washout and return to baseline, pre-contract the vessels with norepinephrine and assess endothelium-dependent relaxation with acetylcholine.[5]

-

Cumulative Concentration-Response Curve: After a washout and re-equilibration period, cumulatively add increasing concentrations of this compound to the bath and record the contractile response until a plateau is reached.

-

Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KPSS. Plot the concentration-response curve and calculate the EC50 value.

Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation induced by this compound using light transmission aggregometry.

Materials:

-

Light transmission aggregometer

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

This compound stock solution

-

Arachidonic acid (positive control)

Procedure:

-

PRP Preparation: Prepare PRP and PPP from citrated whole blood by centrifugation. Adjust the platelet count in the PRP.

-

Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Aggregation Measurement: Add a defined volume of PRP to a cuvette with a stir bar and place it in the aggregometer. After a baseline reading, add this compound and record the change in light transmission over time.[6]

-

Data Analysis: Determine the maximal platelet aggregation percentage for each concentration of this compound. Construct a concentration-response curve to determine the EC50.

Inositol Phosphate Turnover Assay

This assay measures the production of inositol phosphates following stimulation of the TP receptor with this compound.

Materials:

-

Cultured cells expressing the TP receptor (e.g., HEK293-TPα)

-

myo-[³H]inositol

-

This compound stock solution

-

Perchloric acid

-

Dowex anion-exchange resin

-

Scintillation counter

Procedure:

-

Cell Labeling: Label the cells overnight with myo-[³H]inositol in inositol-free medium.[7]

-

Stimulation: Wash the cells and stimulate with various concentrations of this compound for a defined period.

-

Extraction: Terminate the reaction by adding ice-cold perchloric acid.

-

Separation of Inositol Phosphates: Separate the water-soluble inositol phosphates from the lipid fraction. Isolate the different inositol phosphate species (IP1, IP2, IP3) using a Dowex anion-exchange column.[8]

-

Quantification: Quantify the amount of radioactivity in each fraction using a scintillation counter.

-

Data Analysis: Express the results as a fold increase in inositol phosphate production over the basal level.

Mandatory Visualizations

Caption: Predicted signaling cascade of this compound via the TP receptor.

Caption: A typical experimental workflow for characterizing this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 5. reprocell.com [reprocell.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of inositol phospholipid turnover during lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 5-trans U-44069 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-44069 is a synthetic, stable analog of the prostaglandin endoperoxide PGH₂. It functions as a potent and selective thromboxane A₂ (TXA₂) receptor agonist. The TXA₂ receptor, a G-protein coupled receptor (GPCR), is implicated in a wide array of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, inflammation, and cancer biology. The use of U-44069 in cell culture provides a valuable tool to investigate the downstream signaling pathways and cellular responses mediated by the activation of the TXA₂ receptor.

These application notes provide a comprehensive guide for the utilization of this compound in in vitro cell culture experiments. Detailed protocols for the preparation and application of U-44069, along with methods to assess its biological effects, are outlined to assist researchers in designing and executing robust and reproducible studies.

Data Presentation

The following tables summarize quantitative data for the use of U-44069 in various cell-based assays. These values should be considered as a starting point, and optimal concentrations and incubation times should be determined empirically for each specific cell line and experimental condition.

Table 1: Effective Concentrations of U-44069 in Different Cell Types

| Cell Type | Assay | Effective Concentration (EC₅₀/Kₐ) | Reference |

| Human Platelets | Shape Change | 2 nM (EC₅₀) | [1] |

| Human Platelets | Intracellular Ca²⁺ Increase | 41 nM (EC₅₀, with 1 mM external Ca²⁺) | [1] |

| Human Platelets | Intracellular Ca²⁺ Increase | 69 nM (EC₅₀, without external Ca²⁺) | [1] |

| Human Platelets | GTPase Activation | 27 nM (Kₐ) | [2][3] |

| Blood Outgrowth Smooth Muscle Cells (BO-SMCs) | Contraction | 10⁻⁹ to 10⁻⁶ M (Concentration-dependent) | [4] |

| Vascular Smooth Muscle Cells (VSMCs) | Contraction | 10⁻⁹ to 10⁻⁶ M (Concentration-dependent) | [4] |

Table 2: Recommended Incubation Times for U-44069 Treatment

| Assay | Cell Type | Incubation Time | Notes |

| Intracellular Calcium Mobilization | Various | 10 - 20 seconds (peak response) | The response is typically rapid and transient. |

| GTPase Activation | Platelet Membranes | Not specified, typically a rapid assay | The activation of G-proteins is an early event in the signaling cascade. |

| Protein Kinase C (PKC) Activation | Various | 5 - 30 minutes | The optimal time should be determined by a time-course experiment. |

| Platelet Aggregation | Platelets | 5 - 15 minutes | Dependent on the specific assay conditions and platelet preparation. |

| Smooth Muscle Cell Contraction | Smooth Muscle Cells | 10 minutes | As observed in studies with the related thromboxane mimetic U-46619.[4] |

| Gene Expression Analysis (e.g., qPCR) | Various | 1 - 24 hours | Dependent on the target gene's transcription and translation kinetics. |

| Cell Viability/Proliferation Assays | Various | 24 - 72 hours | Longer incubation times are typically required to observe effects on cell number. |

Signaling Pathways

U-44069 elicits its cellular effects by activating the thromboxane A₂ receptor, which primarily couples to Gαq and Gα₁₂/₁₃ G-proteins. The activation of these pathways leads to a cascade of intracellular events, as depicted in the diagram below.

Caption: U-44069 signaling pathway.

Experimental Protocols

Preparation of U-44069 Stock Solution

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Allow the vial of lyophilized U-44069 to equilibrate to room temperature before opening.

-

Reconstitute the U-44069 in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM). For example, to prepare a 10 mM stock from 1 mg of U-44069 (Molecular Weight: 350.5 g/mol ), add 28.5 µL of DMSO.

-

Vortex briefly to ensure the compound is fully dissolved.

-

Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

-

Store the aliquots at -20°C or -80°C for long-term storage.

General Protocol for Treating Cultured Cells with U-44069

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

U-44069 stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding:

-

The day before treatment, seed the cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate, or 10 cm dish) at a density that will result in 70-80% confluency at the time of the experiment.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the U-44069 stock solution.

-

Prepare serial dilutions of the U-44069 stock solution in serum-free or complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range is 1 nM to 10 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used in the highest U-44069 treatment).

-

-

Cell Treatment:

-

Carefully remove the culture medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared U-44069 working solutions or vehicle control to the respective wells or dishes.

-

-

Incubation:

-

Incubate the cells for the desired period, as determined by your experimental endpoint (see Table 2). Incubation should be carried out under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

-

Downstream Analysis:

-

Following incubation, proceed with the desired downstream assays, such as those described below.

-

Key Experimental Assays

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following U-44069 stimulation.

Materials:

-

Cells treated with U-44069 (as per Protocol 2)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

-

Remove the culture medium and wash the cells with HBSS.

-

Add the dye-loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes.

-

-

Washing:

-

Gently wash the cells with HBSS to remove excess dye.

-

-

Measurement:

-

Acquire a baseline fluorescence reading.

-

Add U-44069 at the desired concentration and immediately begin recording the fluorescence intensity over time. The peak response is typically observed within seconds.

-

This assay measures the activation of G-proteins by quantifying the amount of GTP-bound (active) Gα subunits.

Materials:

-

Cell lysates from U-44069-treated cells

-

GTPase activation assay kit (commercially available kits for Gαq or RhoA are recommended)

-

Lysis buffer

-

Antibodies specific to the G-protein of interest

Procedure:

-

Follow the manufacturer's instructions for the specific GTPase activation assay kit.

-

Typically, the procedure involves:

-

Lysing the cells to release the proteins.

-

Incubating the cell lysates with a GTP-binding protein affinity resin or antibody.

-

Washing away unbound proteins.

-

Eluting the bound, active G-proteins.

-

Detecting the amount of active G-protein by Western blotting or other methods.

-

This assay measures the activity of PKC, a downstream effector of the Gαq pathway.

Materials:

-

Cell lysates from U-44069-treated cells

-

PKC activity assay kit (commercially available)

-

PKC substrate (e.g., a specific peptide)

-

[γ-³²P]ATP (for radioactive assays) or phospho-specific antibodies (for non-radioactive assays)

Procedure:

-

Follow the manufacturer's instructions for the specific PKC activity assay kit.

-

The general principle involves:

-

Preparing cell lysates.

-

Incubating the lysates with a PKC-specific substrate in the presence of ATP (and cofactors like Ca²⁺ and phospholipids).

-

Measuring the phosphorylation of the substrate, either through the incorporation of radioactive ³²P or by using a phospho-specific antibody in an ELISA or Western blot format.

-

Experimental Workflows

The following diagram illustrates a typical experimental workflow for investigating the effects of U-44069 in cell culture.

References

- 1. Low concentrations of the stable prostaglandin endoperoxide U44069 stimulate shape change in quin2-loaded platelets without a measurable increase in [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet activating factor and U44069 stimulate a GTPase activity in human platelets which is distinct from the guanine nucleotide regulatory proteins, Ns and Ni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet activating factor and U44069 stimulate a GTPase activity in human platelets which is distinct from the guanine nucleotide regulatory proteins, Ns and Ni - PubMed [pubmed.ncbi.nlm.nih.gov]